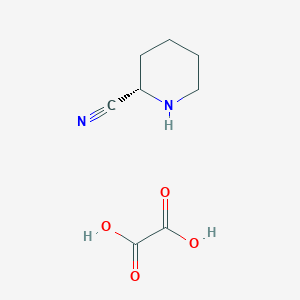

(2S)-piperidine-2-carbonitrile; oxalic acid

Overview

Description

(2S)-piperidine-2-carbonitrile; oxalic acid is a compound that combines a piperidine derivative with oxalic acid. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, and it is a common structural motif in many natural and synthetic compounds. Oxalic acid is a dicarboxylic acid with the formula C₂H₂O₄, known for its role in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

It is a secondary metabolite secreted by fungi, bacteria, and plants . Oxalic acid has been linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, and precipitation of metal oxalates .

Mode of Action

For instance, it is involved in the degradation of the lignocellulose complex by fungi . The active regulation of the oxalic acid concentration is linked with enzymatic activities .

Biochemical Pathways

Oxalic acid and its salts are low molecular weight compounds involved indirectly in many processes, such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes . Due to their chelating ability, oxalates are considered as good factors in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions . They participate in the biogeochemical cycles of certain nutrients and influence their bioavailability .

Pharmacokinetics

Oxalic acid, a component of this compound, is produced in the body by metabolism of glyoxylic acid or ascorbic acid . It is used as an analytical reagent and general reducing agent .

Result of Action

For instance, the potential of microorganisms for oxalotrophy and the ability of microbial enzymes to degrade oxalates are important factors that can be used in the prevention of kidney stone, as a diagnostic tool for determination of oxalic acid content, as an antifungal factor against plant pathogenic fungi, or even in efforts to improve the quality of edible plants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2S)-piperidine-2-carbonitrile oxalate. For instance, oxalic acid, a component of this compound, is secreted to the surrounding environment by fungi, bacteria, and plants . It is linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, and precipitation of metal oxalates . These environmental factors can potentially influence the action of (2S)-piperidine-2-carbonitrile oxalate.

Biochemical Analysis

Biochemical Properties

It’s involved in various processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates .

Cellular Effects

The effects of (2S)-Piperidine-2-carbonitrile; oxalic acid on cells are complex and multifaceted. Oxalic acid is known to have an impact on various types of cells and cellular processes . For instance, it has been shown to deregulate guard cells during infection, leading to foliar wilting . Moreover, it can increase the risk of kidney stones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that activation of primary antioxidant enzymes was observed at 1.75% of oxalic acid; 3.5% of oxalic acid brought on a statistically significant increase of glutathione S-transferase activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. Oxalic acid is synthesized in organisms as a result of the incomplete oxidation of photosynthetic products . It’s also involved in the oxalate-carbonate pathway, which is an effective way for the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-piperidine-2-carbonitrile typically involves the reaction of piperidine derivatives with cyanide sources under controlled conditions. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a cyanide ion to form the carbonitrile group.

Industrial Production Methods

Industrial production of (2S)-piperidine-2-carbonitrile may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-piperidine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The primary product is the corresponding amine.

Substitution: Various substituted piperidine derivatives can be formed.

Scientific Research Applications

(2S)-piperidine-2-carbonitrile; oxalic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Piperidine: A basic structure similar to (2S)-piperidine-2-carbonitrile but without the nitrile group.

Piperidine-4-carbonitrile: Another piperidine derivative with a nitrile group at a different position.

Oxalic Acid Derivatives: Compounds that contain oxalic acid as a functional group.

Uniqueness

(2S)-piperidine-2-carbonitrile; oxalic acid is unique due to the specific positioning of the nitrile group on the piperidine ring, which can influence its reactivity and interaction with biological targets. This unique structure makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name |

oxalic acid;(2S)-piperidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.C2H2O4/c7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h6,8H,1-4H2;(H,3,4)(H,5,6)/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQSPZJUZKAACN-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C#N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C#N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2068138-09-8 | |

| Record name | 2-Piperidinecarbonitrile, ethanedioate (2:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2068138-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride](/img/structure/B6302623.png)

![[S(R)]-N-[(1S)-2-(DIPHENYLPHOSPHINO)-1-[2-(DIPHENYLPHOSPHINO)PHENYL]ETHYL]-2-METHYL-2-PROPANESULFINAMIDE](/img/structure/B6302629.png)

![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)

![1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride](/img/structure/B6302720.png)